

Phenyl carbamate derivatives and their nomenclature

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Compound of Interest

Compound Name: Phenyl carbamate

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An In-depth Technical Guide to **Phenyl Carbamate** Derivatives: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive overview of **phenyl carbamate** derivatives, focusing on their nomenclature, synthesis, and significant role in drug development and medicinal chemistry. Carbamates, also known as urethanes, are a class of organic compounds that feature the carbamate functional group (-O-CO-NH-).^[1] **Phenyl carbamates**, specifically, are esters of carbamic acid where the oxygen is bonded to a phenyl group. These compounds are pivotal in medicinal chemistry, serving as core structures in numerous pharmacologically active agents.^[2] Their stability, ability to mimic peptide bonds, and capacity to penetrate cell membranes make them a subject of great interest for researchers.^{[1][3]}

Nomenclature of Phenyl Carbamate Derivatives

The nomenclature of **phenyl carbamate** derivatives follows the systematic naming conventions of organic chemistry. The parent compound, **phenyl carbamate**, has the IUPAC name "**phenyl carbamate**".^[4] Derivatives are named based on the substituents on the nitrogen and the phenyl ring.

For instance, if a phenyl group is attached to the nitrogen atom, the compound is named phenyl N-phenylcarbamate.^[5] The "N-" indicates that the substituent is attached to the nitrogen atom. If the substituents are different, they are listed alphabetically.

To systematically name complex derivatives, the following rules are generally applied:

- Identify the parent carbamate structure.
- Name the substituent attached to the oxygen atom (in this case, "phenyl").
- Name the substituent(s) attached to the nitrogen atom, preceded by "N-".
- Combine the names in the format: [O-substituent] N-[N-substituent(s)]carbamate.

For example, a derivative with an ethyl and a methyl group on the nitrogen and a phenyl group on the oxygen would be named phenyl N-ethyl-N-methylcarbamate.

Physicochemical Properties

The physicochemical properties of **phenyl carbamate** derivatives can be modulated by varying the substituents on the nitrogen and the phenyl ring, which influences their biological and pharmacokinetic profiles.^[1]

Property	Phenyl carbamate	Phenyl N-phenylcarbamate
Molecular Formula	C ₇ H ₇ NO ₂ ^[4]	C ₁₃ H ₁₁ NO ₂ ^[5]
Molecular Weight	137.14 g/mol ^{[4][6]}	213.23 g/mol ^[5]
Melting Point	149-152 °C ^{[6][7]}	Not specified
Solubility	Soluble in water ^{[6][7]}	Not specified
IUPAC Name	phenyl carbamate ^[4]	phenyl N-phenylcarbamate ^[5]

Synthesis of Phenyl Carbamate Derivatives

The synthesis of **phenyl carbamate** derivatives can be achieved through several methods. A common and effective method involves the reaction of an amine with phenyl chloroformate.^[8]

General Experimental Protocol for Synthesis from Phenyl Chloroformate

This protocol is adapted from literature procedures for the synthesis of carbamates using phenyl chloroformate as a key reagent.^{[8][9]}

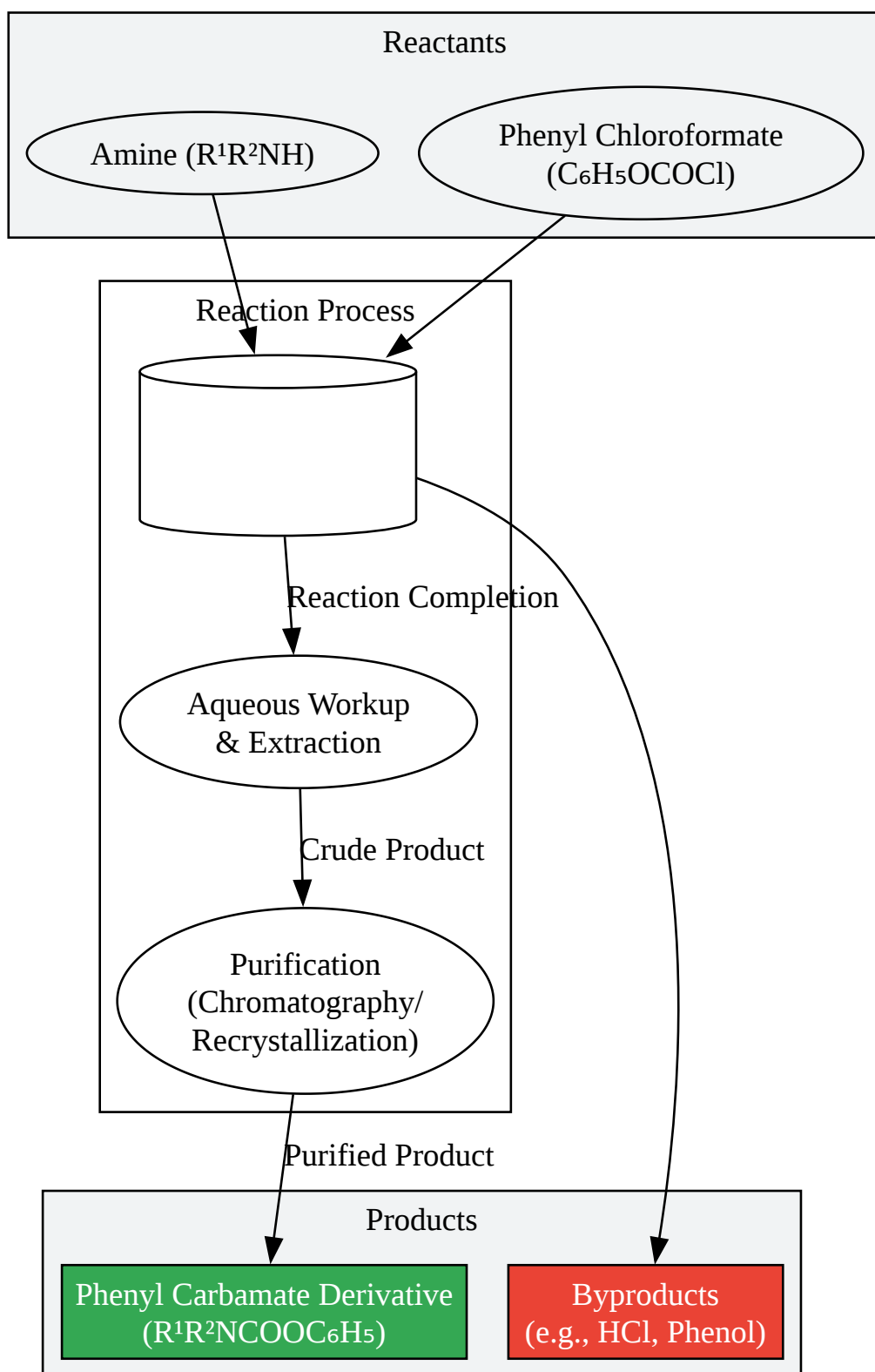
Materials:

- Amine (primary or secondary)
- Phenyl chloroformate
- Anhydrous solvent (e.g., Dichloromethane (CH_2Cl_2), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine (NEt_3), Sodium bicarbonate (NaHCO_3), Sodium hydroxide (NaOH))
- Brine
- Anhydrous drying agent (e.g., Sodium sulfate (Na_2SO_4), Magnesium sulfate (MgSO_4))

Procedure:

- Dissolve the amine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
- If an acid scavenger is required, add a base (1.0-1.2 equivalents). For aqueous bases, a biphasic system will form.
- Cool the mixture to the desired temperature, typically between 0 °C and room temperature.
- Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution. The phenyl chloroformate can be added neat or dissolved in a small amount of the reaction solvent.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
- Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with an organic solvent like CH_2Cl_2 or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over an anhydrous salt.

- Filter the solution and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired **phenyl carbamate**.[\[8\]](#)



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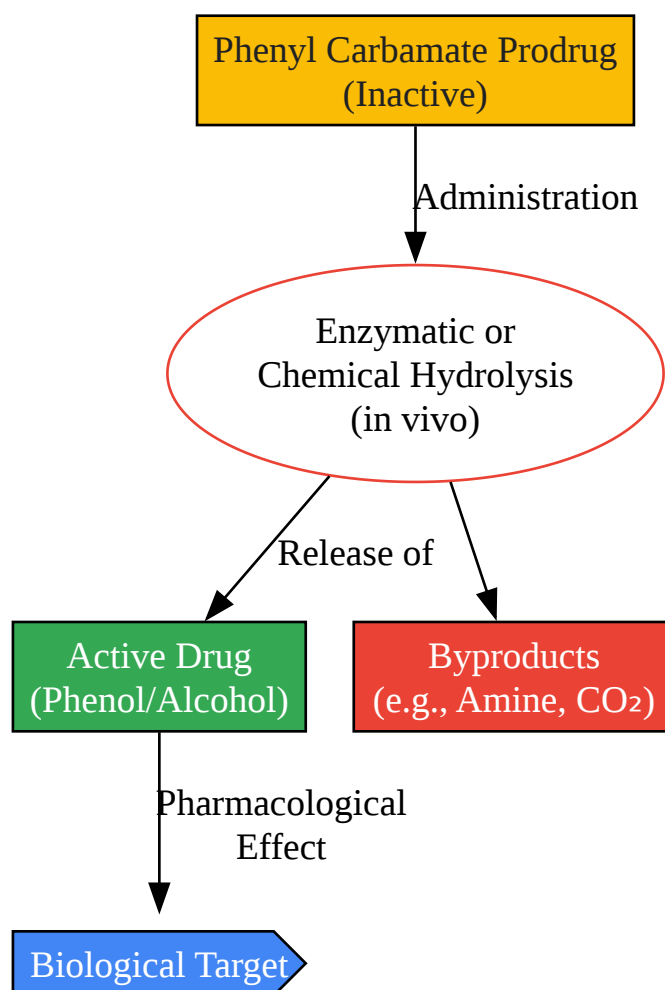
Greener Synthesis Protocol

An environmentally friendly protocol for synthesizing primary carbamates has been developed using sodium cyanate, a phenol or alcohol, and trichloroacetic acid (TCA) in a solvent-free methodology.^[10] This approach offers a milder and more convenient alternative for certain transformations.^[10]

Biological Activities and Applications in Drug Development

Phenyl carbamate derivatives exhibit a wide range of biological activities, making them valuable in drug design and medicinal chemistry.^{[1][2][11]}

- **Enzyme Inhibition:** Many **phenyl carbamates** act as enzyme inhibitors. For example, some derivatives have shown inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and 5-lipoxygenase.^[12] Physostigmine, a naturally occurring methyl carbamate, was initially used to treat glaucoma.^[1]
- **Antimicrobial Activity:** Several O-phenyl-N-aryl carbamates have demonstrated good antimicrobial and hemolytic activity.^[12] Some carbamates have shown promising antibacterial activity against strains like *V. cholerae* and *E. coli*.^[11] Novel N-aryl carbamates have also exhibited broad-spectrum antifungal activities.^[13]
- **Anticancer and Antiviral Agents:** The carbamate moiety is a component of various anticancer, anticonvulsant, and antiviral drugs.^[11]
- **Central Nervous System (CNS) Disorders:** Certain **phenyl carbamate** derivatives are useful in the treatment of CNS disorders.^[14]
- **Antiprotozoal Activity:** **Phenyl carbamate** derivatives have shown anti-giardial activity, and a synergistic effect has been observed when combined with albendazole against resistant *Giardia intestinalis*.^[15]
- **Prodrugs:** Carbamate linkages are used to create prodrugs of alcohols and phenols to improve their stability and bioavailability.^{[1][8]} This strategy helps protect phenolic drugs from first-pass metabolism.^[6]



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Conclusion

Phenyl carbamate derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their straightforward synthesis, tunable physicochemical properties, and diverse biological activities make them attractive scaffolds for the design of new therapeutic agents. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as greener and more efficient synthetic methodologies.

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